molecular formula C10H8ClNO2 B8383772 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile

2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile

Cat. No.: B8383772
M. Wt: 209.63 g/mol
InChI Key: MPBFDPQUEBSTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-4-hydroxybenzonitrile with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as recrystallization or column chromatography to obtain high-purity product

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Epoxide Ring Opening: Reagents such as water, alcohols, or amines under acidic or basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Epoxide Ring Opening: Formation of diols or amino alcohols.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(oxiran-2-yl)methoxy]benzonitrile
  • 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
  • 4-(oxiran-2-ylmethoxy)benzoic acid

Uniqueness

2-chloro-4-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both a chloro group and an oxirane ring on the benzonitrile core. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The chloro group enhances the compound’s electrophilicity, while the oxirane ring provides a reactive site for nucleophilic attack, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-4-(oxiran-2-ylmethoxy)benzonitrile

InChI

InChI=1S/C10H8ClNO2/c11-10-3-8(2-1-7(10)4-12)13-5-9-6-14-9/h1-3,9H,5-6H2

InChI Key

MPBFDPQUEBSTNO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-chloro-4-hydroxy-benzonitrile and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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